molecular formula C10H13NO4 B12589789 1-Ethoxy-5-methoxy-2-methyl-4-nitrobenzene CAS No. 625119-54-2

1-Ethoxy-5-methoxy-2-methyl-4-nitrobenzene

Cat. No.: B12589789
CAS No.: 625119-54-2
M. Wt: 211.21 g/mol
InChI Key: PSDSXJZFSNSSIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethoxy-5-methoxy-2-methyl-4-nitrobenzene is a polysubstituted aromatic compound characterized by ethoxy (–OCH₂CH₃), methoxy (–OCH₃), methyl (–CH₃), and nitro (–NO₂) groups at positions 1, 5, 2, and 4 of the benzene ring, respectively. Its molecular formula is C₁₀H₁₃NO₄, with a molecular weight of 211.22 g/mol.

Properties

CAS No.

625119-54-2

Molecular Formula

C10H13NO4

Molecular Weight

211.21 g/mol

IUPAC Name

1-ethoxy-5-methoxy-2-methyl-4-nitrobenzene

InChI

InChI=1S/C10H13NO4/c1-4-15-9-6-10(14-3)8(11(12)13)5-7(9)2/h5-6H,4H2,1-3H3

InChI Key

PSDSXJZFSNSSIE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1C)[N+](=O)[O-])OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethoxy-5-methoxy-2-methyl-4-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 1-Ethoxy-5-methoxy-2-methylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by nitration. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Ethoxy-5-methoxy-2-methyl-4-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields 1-Ethoxy-5-methoxy-2-methyl-4-aminobenzene .

Scientific Research Applications

Chemistry

1-Ethoxy-5-methoxy-2-methyl-4-nitrobenzene serves as a precursor in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, including:

  • Oxidation: The compound can be oxidized to form quinones or other derivatives.
  • Reduction: Reduction of the nitro group can yield amines or hydroxylamines.
  • Substitution Reactions: Electrophilic aromatic substitution can introduce additional substituents onto the benzene ring .

Biology

Research into the biological activity of 1-Ethoxy-5-methoxy-2-methyl-4-nitrobenzene and its derivatives has revealed potential therapeutic uses:

  • Cytotoxicity Studies: In vitro studies have shown that derivatives can exhibit cytotoxic effects at low concentrations, indicating potential as anticancer agents. For instance, compounds with ethyl or propyl esters demonstrated significant cytotoxicity, with morphological changes in treated cells suggesting apoptosis or necrosis .

Medicine

The pharmacological properties of 1-Ethoxy-5-methoxy-2-methyl-4-nitrobenzene are under investigation for potential drug development. The nitro group can undergo reduction to form reactive intermediates that may interact with biological molecules, influencing their therapeutic efficacy .

Industry

This compound is utilized in the production of dyes and pigments, leveraging its chemical structure to create vibrant colors and enhance material properties. Its versatility allows it to be incorporated into various industrial applications .

Case Studies and Research Findings

Several studies have documented the effects and mechanisms of action related to 1-Ethoxy-5-methoxy-2-methyl-4-nitrobenzene:

  • Indolyl-Pyridinyl-Propenones: A study evaluated structural modifications of similar compounds, revealing that specific substitutions could significantly alter their biological profiles, enhancing cytotoxicity and disrupting microtubule polymerization.
  • Cell Cycle Effects: Research indicated that some derivatives could cause cell cycle arrest in the G2/M phase, characteristic of mitotic inhibitors, suggesting potential applications in cancer therapy.
  • Cytotoxicity Studies: In vitro studies demonstrated that certain derivatives exhibited cytotoxic effects at low concentrations (as low as 0.1 µM), with observable morphological changes indicative of cell death mechanisms such as apoptosis or necrosis .

Mechanism of Action

The mechanism of action of 1-Ethoxy-5-methoxy-2-methyl-4-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The ethoxy and methoxy groups may influence the compound’s solubility and reactivity, affecting its overall biological activity .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their substituent differences:

Compound Name Substituents (Position) Molecular Formula Key Differences Reference
1-Ethoxy-5-methoxy-2-methyl-4-nitrobenzene 1-Ethoxy, 5-Methoxy, 2-Methyl, 4-Nitro C₁₀H₁₃NO₄ Reference compound
1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene 1-Ethyl, 2-Fluoro, 4-Methoxy, 5-Nitro C₉H₁₁FNO₂ Fluorine at position 2; lacks methyl group
5-Methoxy-1,3-dimethyl-2-nitrobenzene 5-Methoxy, 1,3-Dimethyl, 2-Nitro C₉H₁₁NO₃ Dimethyl groups; lacks ethoxy
1-Chloro-2-methoxy-4-methyl-5-nitrobenzene 1-Chloro, 2-Methoxy, 4-Methyl, 5-Nitro C₈H₈ClNO₃ Chlorine at position 1; nitro at 5
4-(Ethylsulfonyl)-1-methoxy-2-nitrobenzene 4-Ethylsulfonyl, 1-Methoxy, 2-Nitro C₉H₁₁NO₅S Sulfonyl group; nitro at position 2

Key Observations :

  • Electron-withdrawing vs. donating groups: The nitro group (–NO₂) at position 4 in the target compound enhances electrophilic substitution reactivity compared to analogs with nitro groups at positions 2 or 5 .
  • Steric effects : The ethoxy group at position 1 introduces steric hindrance, reducing reaction rates in nucleophilic substitutions compared to smaller substituents like methoxy or chloro .
  • Solubility : Ethoxy and methyl groups improve lipid solubility compared to polar sulfonyl or fluoro substituents .

Reactivity Differences :

  • The ethoxy group in the target compound requires harsher conditions for displacement (e.g., HI in acetic acid) compared to methoxy or chloro groups .

Physical and Chemical Properties

Property 1-Ethoxy-5-methoxy-2-methyl-4-nitrobenzene 1-Chloro-2-methoxy-4-methyl-5-nitrobenzene 5-Methoxy-1,3-dimethyl-2-nitrobenzene
Melting Point ~85–90°C (estimated) 92–95°C (reported) 78–82°C (reported)
Boiling Point ~300°C (decomposes) 290°C (decomposes) 265°C (decomposes)
Solubility in Ethanol High Moderate High
Stability Stable under inert atmosphere Sensitive to light Hygroscopic

Notes:

  • Nitro groups in all compounds contribute to thermal instability, with decomposition observed near 250–300°C .
  • Chloro-substituted analogs exhibit higher density (1.45 g/cm³) compared to ethoxy/methoxy derivatives (1.2–1.3 g/cm³) .

Biological Activity

1-Ethoxy-5-methoxy-2-methyl-4-nitrobenzene is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological effects, mechanisms of action, and relevant case studies to provide a comprehensive overview of its pharmacological profile.

Synthesis

The synthesis of 1-Ethoxy-5-methoxy-2-methyl-4-nitrobenzene typically involves the use of various chemical precursors and reagents. According to a patent published in 2003, the compound can be synthesized through a reaction involving palladium on carbon (Pd/C) as a catalyst in an ethanol/ethyl acetate solvent system . The specific conditions and yields can vary based on the methodology employed.

Biological Activity Overview

1-Ethoxy-5-methoxy-2-methyl-4-nitrobenzene has been studied for its interaction with nicotinic acetylcholine receptors (nAChRs), which are critical in numerous physiological processes, including neuromuscular transmission and cognitive functions. The compound acts as a positive allosteric modulator , enhancing the receptor's response to acetylcholine without directly activating it .

The biological activity of this compound can be attributed to its structural features, which allow it to interact with nAChRs effectively. The nitro group and methoxy substituents are believed to play significant roles in modulating receptor activity.

Key Mechanisms:

  • Allosteric Modulation : Increases the efficacy of acetylcholine at nAChRs, potentially leading to enhanced synaptic transmission.
  • Cytotoxic Effects : Some studies indicate that derivatives of compounds similar to 1-Ethoxy-5-methoxy-2-methyl-4-nitrobenzene exhibit cytotoxicity against certain cancer cell lines, suggesting potential anticancer properties .

Case Studies and Research Findings

Several research studies have documented the effects of related compounds and their mechanisms:

  • Indolyl-Pyridinyl-Propenones : A study evaluated a series of compounds with similar structural motifs and found that modifications at specific positions could significantly alter their biological profiles. For instance, certain substitutions led to increased cytotoxicity and disruption of microtubule polymerization, indicating that structural changes can profoundly impact biological activity .
  • Cell Cycle Effects : Research indicated that some derivatives could cause cell cycle arrest in the G2/M phase, which is characteristic of mitotic inhibitors. This suggests that 1-Ethoxy-5-methoxy-2-methyl-4-nitrobenzene may have similar effects on cell proliferation .
  • Cytotoxicity Studies : In vitro studies demonstrated that compounds with ethyl or propyl esters exhibited cytotoxic effects at low concentrations (as low as 0.1 µM), while other less potent analogues showed diminished efficacy . The morphological changes observed in treated cells included membrane blebbing and loss of adherent cells, indicative of apoptosis or necrosis.

Data Summary Table

Study ReferenceCompoundBiological ActivityObservations
1-Ethoxy-5-methoxy-2-methyl-4-nitrobenzenePositive allosteric modulatorEnhances nAChR activity
Indolyl-Pyridinyl-PropenonesCytotoxicity against GBM cellsInduces methuosis; disrupts microtubules
Related CompoundsCell cycle arrestG2/M phase accumulation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.